Caspase-9 Enzymatic IC50: Ac-LEHD-CMK Exhibits Defined Single-Target Potency Distinct from Broad-Spectrum Pan-Caspase Inhibitors
Ac-LEHD-CMK demonstrates a defined IC50 of 70 nM against caspase-9 as reported in the Calbiochem/Sigma-Aldrich quality-controlled datasheet [1]. In contrast, the widely used pan-caspase inhibitor Q-VD-OPh exhibits a broad IC50 range of 25–400 nM across caspases 1, 3, 8, and 9, lacking discrimination between initiator and effector caspases . This 70 nM single-target IC50 for Ac-LEHD-CMK falls within a narrower, defined range that enables concentration-controlled, caspase-9-selective experimental conditions, whereas Q-VD-OPh's overlapping potency across multiple caspases complicates target deconvolution.
| Evidence Dimension | Caspase-9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM against caspase-9 |
| Comparator Or Baseline | Q-VD-OPh: IC50 range 25–400 nM across caspases 1, 3, 8, and 9 (non-selective) |
| Quantified Difference | Ac-LEHD-CMK provides a single, defined IC50 for caspase-9; Q-VD-OPh span is 16-fold across multiple targets with no discrete caspase-9 value distinguishable from caspase-1, -3, or -8 |
| Conditions | In vitro enzymatic assay; recombinant caspase-9; Calbiochem quality-controlled lot-specific determination |
Why This Matters
A discrete, lot-verified single-target IC50 enables researchers to set inhibitor concentrations at levels that saturate caspase-9 while minimizing cross-reactivity with other caspases—a capability not achievable with pan-caspase inhibitors whose IC50 values overlap across multiple family members.
- [1] Calbiochem/Sigma-Aldrich. Caspase-9 Inhibitor III (Cat. No. 218728). Target IC50: 70 nM against caspase-9. View Source
